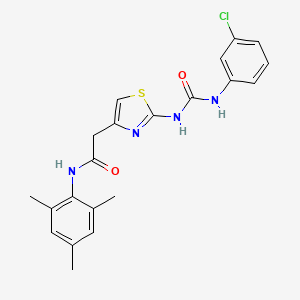

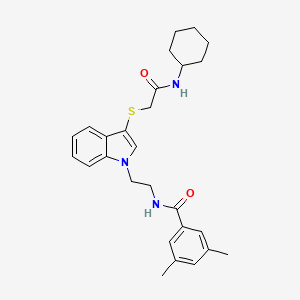

2-(2-(3-(3-氯苯基)脲基)噻唑-4-基)-N-三甲苯乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

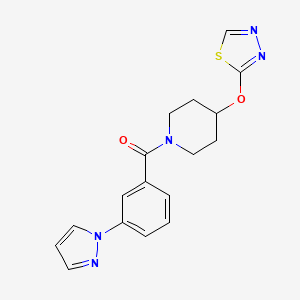

Based on a structure-activity relationship of compounds such as Sorafenib and Quizartinib, a series of thiazol-urea derivatives containing hydrophilic side moiety were designed and synthesized . The aim was to improve the druggability of target compounds .Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is an important aromatic heterocyclic moiety in a large number of anticancer agents . It also contains a urea group and a chlorophenyl group.科学研究应用

合成和结构分析

- 研究重点在于合成包含噻唑基脲成分的新型衍生物,揭示了它们在创造具有显著生物活性的化合物方面的潜力。这些工作涉及详细的结构分析,包括元素分析和核磁共振和红外光谱等光谱方法,以确认化合物的身份并阐明其结构 (Patel 等人,2006)。

生物活性评估

- 研究已扩展到评估这些化合物对各种微生物的抗菌、抗真菌和抗结核活性。此类研究旨在通过探索合成化合物的生物功效来识别新的治疗剂 (Patel 等人,2006)。

- 已经对噻唑基脲衍生物的抗增殖作用进行了研究,一些化合物对人类癌细胞系表现出有希望的细胞毒活性。这些研究提供了对这些化合物在癌症治疗中的潜在治疗应用的见解 (Toolabi 等人,2022)。

- 具有噻唑部分的化合物的合成也与探索抗氧化活性有关。初步研究表明,某些衍生物表现出有效的抗氧化特性,表明它们在对抗氧化应激相关疾病中的效用 (Reddy 等人,2015)。

分子相互作用和稳定性

- 噻唑基脲化合物中构效关系的探索包括研究它们与生物靶标的相互作用,例如参与炎症通路中的酶。本研究旨在确定作用机制和药物开发的潜力 (Ma 等人,2011)。

作用机制

Target of Action

The primary target of 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-mesitylacetamide is the vascular endothelial growth factor receptor 2 (VEGFR2) . VEGFR2 is a key mediator of angiogenesis, which is the formation of new blood vessels from pre-existing ones. This process is crucial in various physiological and pathological conditions, including wound healing, inflammation, and tumor growth .

Mode of Action

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-mesitylacetamide interacts with its target, VEGFR2, by inhibiting its activity . This inhibition prevents the downstream signaling pathways that are activated by VEGFR2, thereby disrupting the processes that rely on these pathways, such as angiogenesis .

Biochemical Pathways

The inhibition of VEGFR2 by 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-mesitylacetamide affects several biochemical pathways. These include the PI3K/Akt pathway and the MAPK pathway , both of which are involved in cell survival, proliferation, and migration . By inhibiting these pathways, the compound can prevent the growth and spread of cancer cells .

Result of Action

The result of the action of 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-mesitylacetamide is the inhibition of angiogenesis, which can lead to the suppression of tumor growth . By preventing the formation of new blood vessels, the compound can starve the tumor of the nutrients it needs to grow .

Action Environment

The action of 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-mesitylacetamide can be influenced by various environmental factors. For instance, the pH of the tumor microenvironment can affect the compound’s stability and efficacy . Additionally, the presence of other substances, such as growth factors or cytokines, can modulate the compound’s effects

属性

IUPAC Name |

2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN4O2S/c1-12-7-13(2)19(14(3)8-12)25-18(27)10-17-11-29-21(24-17)26-20(28)23-16-6-4-5-15(22)9-16/h4-9,11H,10H2,1-3H3,(H,25,27)(H2,23,24,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDWNYIMAACXGPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-mesitylacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}(phenyl)acetic acid](/img/structure/B2513385.png)

![2-(ethylamino)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2513386.png)

![N-(4-chlorophenethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2513387.png)

![N-(4-methylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2513388.png)

![3,4-dimethoxy-N-[(Z)-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-ylidene]amino]benzenesulfonamide](/img/structure/B2513391.png)

![(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}pyrrolidin-2-yl)methanol](/img/structure/B2513394.png)